3,6-Diphenyl-1,2-benzenediamine
Overview
Description
3,6-Diphenyl-1,2-benzenediamine is an organic compound with the molecular formula C18H16N2 It is a derivative of 1,2-benzenediamine, where two phenyl groups are attached to the 3rd and 6th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-1,2-benzenediamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-fluoronitrobenzene with a commercial diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone diimines, which can further react to form phenazine derivatives.
Reduction: Reduction of nitro groups to amino groups is a common reaction in the synthesis of this compound.
Substitution: Nucleophilic aromatic substitution reactions are used in the initial steps of its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic aromatic substitution typically involves the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
3,6-Diphenyl-1,2-benzenediamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-1,2-benzenediamine involves its interaction with various molecular targets. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: The parent compound, which lacks the phenyl groups at the 3rd and 6th positions.
N-Phenyl-1,2-benzenediamine: A derivative with a single phenyl group attached to the nitrogen atom.
2-Aminobenzenethiol: A similar compound with a thiol group instead of an amino group.
Uniqueness
3,6-Diphenyl-1,2-benzenediamine is unique due to the presence of two phenyl groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other derivatives.
Properties
IUPAC Name |
3,6-diphenylbenzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-12H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQHKPUNDCTPAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627245 | |
Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-2~2~,2~3~-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765275-26-1 | |
Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-2~2~,2~3~-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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